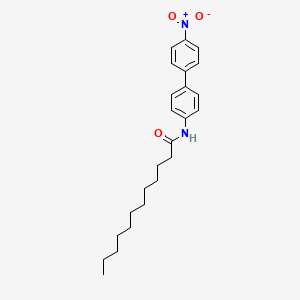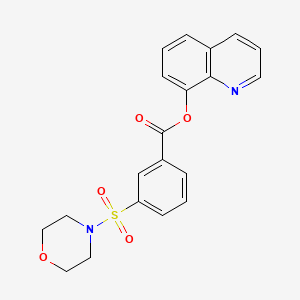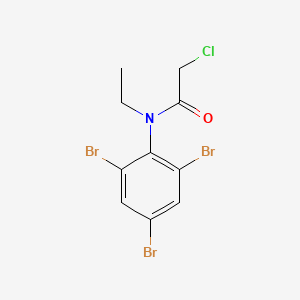![molecular formula C22H18N4O7 B15017022 N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15017022.png)
N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound with the molecular formula C22H18N4O7 This compound is characterized by its unique structure, which includes both dinitrophenoxy and methylphenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of 2-(3-methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 3-(2,4-dinitrophenoxy)benzaldehyde under acidic conditions to form the final product. The reaction is typically carried out in an ethanol solvent at reflux temperature for several hours.
Industrial Production Methods
While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, altering their activity.
Pathways Involved: It may affect signaling pathways involved in cell growth and apoptosis, contributing to its potential anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide
- N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-hydroxybenzohydrazide
Uniqueness
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to its specific combination of dinitrophenoxy and methylphenoxy groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C22H18N4O7 |
|---|---|
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H18N4O7/c1-15-4-2-6-18(10-15)32-14-22(27)24-23-13-16-5-3-7-19(11-16)33-21-9-8-17(25(28)29)12-20(21)26(30)31/h2-13H,14H2,1H3,(H,24,27)/b23-13+ |
InChI-Schlüssel |
OSNKUXAUNFTUSN-YDZHTSKRSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15016945.png)
![N-[(1Z)-3-oxo-3-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15016949.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15016951.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B15016962.png)
![2-(2-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B15016967.png)
![2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016974.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylpyridine-3-carbonitrile](/img/structure/B15016977.png)
![(3E)-N-(Adamantan-2-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide](/img/structure/B15016985.png)
![4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B15016996.png)

![(5E)-3-{[(2-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15017002.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B15017007.png)

